2-(Benzo[d]thiazol-2-yloxy)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to 2-(Benzo[d]thiazol-2-yloxy)acetic acid, involves various chemical reactions and conditions. For instance, one study describes the synthesis and characterization of a benzo[d]thiazole derivative through condensation reactions under optimized conditions, yielding the compound with high purity and structural confirmation through spectroscopic methods (Yin Shu-mei, 2006).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for understanding their chemical behavior and potential applications. Studies employing X-ray diffraction, FT-IR, NMR, and UV–Vis spectroscopies have provided detailed insights into their molecular geometry, vibrational modes, and electronic structure. For example, a detailed structural analysis using density functional theory (DFT) and experimental methods was performed on a related compound, revealing the optimized molecular parameters and the behavior of the material under varying temperatures (Ersin Inkaya, 2018).
Chemical Reactions and Properties
Benzothiazole derivatives participate in a range of chemical reactions, forming various structurally diverse compounds. Their reactivity is influenced by the substituents on the benzothiazole ring and the presence of functional groups. Studies have documented the synthesis of numerous derivatives through reactions such as condensation, reduction, and cyclization, which are essential for generating compounds with specific desired properties (M. Yıldız et al., 2010).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including melting points, solubility, and thermal behavior, are important for their practical applications. These properties are determined by their molecular structure and can be studied using techniques like TG/DTA thermogram. Such analyses help in understanding the stability and suitability of these compounds for various applications (Ersin Inkaya, 2018).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives are key to their reactivity and biological activity. These include acidity/basicity, electrophilic/nucleophilic properties, and the ability to form hydrogen bonds and other non-covalent interactions. Studies on the hydrogen bonding and photophysical properties of benzothiazole derivatives offer insights into their potential applications in materials science and biology (Umamahesh Balijapalli et al., 2017).
Scientific Research Applications
Antitubercular and Antidepressant Activities
2-(Benzo[d]thiazol-2-yloxy)acetic acid derivatives have been explored for their antitubercular and antidepressant activities. Tricyclic and bicyclic fused thiazole-2-acetic acid derivatives exhibit antitubercular properties, and some of them also display antidepressant activity. Specifically, compounds like thiazolo[3,2-a]benzimidazole-2-acetic acid derivatives have shown significant antimetastatic activity against Lewis lung tumor in mice (Bell & Wei, 1976).
Antimicrobial Effects
A series of benzfused heterocyclic derivatives, including amide conjugates of 2-(benzo[d]thiazol-2-ylthio)acetic acid, have been synthesized and screened for their antimicrobial properties, particularly against Mycobacterium tuberculosis H37Rv strain. Certain compounds within this series have demonstrated promising antitubercular activity (Mir et al., 2014).
Synthesis of Sulfonyl Derivatives
New series of benzothiazole-2-thiol derivatives, including sulfonyl derivatives, have been synthesized and evaluated for potential biological activity. These derivatives have been prepared through reactions involving nucleophilic substitution and oxidation processes (Abbas, 2015).
Anticancer Potential
Compounds derived from 2-(Benzo[d]thiazol-2-yloxy)acetic acid have been investigated for their potential anticancer properties. Novel benzothiazole β-lactam conjugates, synthesized from (benzo[d]thiazol-2-yl)phenoxyacetic acid, have shown moderate antimicrobial activities and promising antimalarial data, suggesting their potential as medicines (Alborz et al., 2018).
Photophysical Properties
The photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamides have been studied, revealing distinct hydrogen bond associations characteristic to the substituents in the benzothiazole moiety. These studies help understand the molecular assemblies and interactions in these compounds (Balijapalli et al., 2017).
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQIOIYLAKHILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287916 | |
Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]thiazol-2-yloxy)acetic acid | |
CAS RN |
2875-32-3 | |
Record name | 2875-32-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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